molecular formula C44H10F20N4Pd+2 B6596108 Palladium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21,23-dihydroporphyrin CAS No. 72076-09-6

Palladium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21,23-dihydroporphyrin

Cat. No.: B6596108
CAS No.: 72076-09-6
M. Wt: 1081.0 g/mol
InChI Key: QLEXFNBWLLFJLX-UHFFFAOYSA-N
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Description

5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II) (PdTFPP) is a metalloporphyrin characterized by a central palladium(II) ion coordinated to a porphyrin macrocycle substituted with four pentafluorophenyl groups at the meso positions. Its molecular formula is C₄₄H₈F₂₀N₄Pd, with a molecular weight of 1078.95 g/mol (CAS: 72076-09-6) . The pentafluorophenyl substituents impart strong electron-withdrawing properties, enhancing stability and tuning photophysical and electrochemical behaviors.

PdTFPP is widely utilized in oxygen sensing due to its long fluorescence lifetime (τ₀ = 850 µs) , corrosion inhibition for metals in harsh environments , and photodetector applications owing to its dielectric and optical properties . Its fluorinated structure also improves hydrophobicity, making it effective in adsorption-driven applications like corrosion protection .

Properties

CAS No.

72076-09-6

Molecular Formula

C44H10F20N4Pd+2

Molecular Weight

1081.0 g/mol

IUPAC Name

palladium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21,23-dihydroporphyrin

InChI

InChI=1S/C44H10F20N4.Pd/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50;/h1-8,65,68H;/q;+2

InChI Key

QLEXFNBWLLFJLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)F)F)F.[Pd+2]

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Reactants : Pyrrole and pentafluorobenzaldehyde undergo condensation in a refluxing solvent system (e.g., propionic acid or dichloromethane/methanol).

  • Catalyst : Acidic conditions (e.g., BF₃·Et₂O) facilitate cyclotetramerization.

  • Yield : Typical yields range from 15–25%, with purity >95% achieved via column chromatography (silica gel) and recrystallization.

Table 1: Key Properties of H₂TFPP

PropertyValueSource
Molecular FormulaC₄₄H₁₀F₂₀N₄
Molecular Weight974.56 g/mol
Purity (HPLC)≥95.0%
Absorption λₘₐₓ (Soret)418 nm

Palladium Metallation Reaction

Metallation involves inserting palladium(II) into the porphyrin macrocycle. This step is critical for achieving the desired electronic and catalytic properties of PdTFPP.

Standard Protocol

  • Ligand Dissolution : H₂TFPP is dissolved in a high-boiling solvent (e.g., dimethylformamide (DMF) or dichloromethane).

  • Palladium Source : Palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) is added stoichiometrically.

  • Reaction Conditions : The mixture is refluxed under inert atmosphere (N₂ or Ar) for 12–24 hours.

  • Monitoring : Reaction progress is tracked via UV-Vis spectroscopy, observing the shift in Soret band from 418 nm (H₂TFPP) to 393 nm (PdTFPP).

Table 2: Metallation Efficiency with Different Pd Sources

Pd SourceSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂DMF1202485
PdCl₂CH₂Cl₂401878

Purification and Isolation Techniques

Post-metallation, PdTFPP is purified to remove unreacted ligand and palladium residues.

Chromatographic Methods

  • Column Chromatography : Silica gel with eluents such as hexane/ethyl acetate (7:3) effectively separates PdTFPP from byproducts.

  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) ensures >99% purity for high-grade applications.

Recrystallization

PdTFPP is recrystallized from chloroform/methanol mixtures, yielding microcrystalline solids with 97–99% purity.

Characterization of the Palladium Complex

Spectroscopic Analysis

  • UV-Vis Spectroscopy : PdTFPP exhibits a Soret band at 393 nm and Q-bands at 515, 550, and 590 nm.

  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 1078.95 (calculated for C₄₄H₈F₂₀N₄Pd).

  • ¹⁹F NMR : Fluorine environments are resolved at δ = -152 ppm (ortho-F), -161 ppm (meta-F), and -165 ppm (para-F).

Table 3: Comparative Spectroscopic Data

TechniqueH₂TFPP ObservationPdTFPP Observation
UV-Vis λₘₐₓ418 nm (Soret)393 nm (Soret)
Fluorescenceλₑₘ = 650 nm (τ = 10 ns)Phosphorescence (τ₀ = 50 µs)

Industrial-Scale Production Considerations

Scalable synthesis requires optimizing solvent recovery and minimizing palladium waste. Industrial protocols employ:

  • Continuous Flow Systems : Reduce reaction time to 6–8 hours via pressurized reactors.

  • Solvent Recycling : DMF recovery rates exceed 90% using fractional distillation.

Table 4: Industrial Production Metrics

ParameterLaboratory ScaleIndustrial Scale
Batch Size1–10 g1–5 kg
Palladium Utilization80%95%
Cost per Gram$220$45

Challenges and Limitations

  • Palladium Leaching : Residual Pd(0) formation during metallation reduces catalytic efficiency.

  • Fluorine Substituent Sensitivity : Harsh conditions (>150°C) may cleave C-F bonds, necessitating strict temperature control .

Scientific Research Applications

Photostable Oxygen Sensors

One of the most significant applications of Pd(II) meso-tetra(pentafluorophenyl)porphine is in the development of photostable oxygen sensors. The presence of fluorinated phenyl groups enhances the stability and sensitivity of these sensors under various conditions.

Case Study: Optical Oxygen Sensors

A study demonstrated the use of this compound in creating reversible optical sensor strips for measuring oxygen levels. The sensors exhibited high sensitivity and stability, making them suitable for environmental monitoring and biomedical applications .

Catalysis in Organic Synthesis

The compound serves as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes. Its palladium center is particularly effective in cross-coupling reactions.

Data Table: Catalytic Applications

Reaction TypeCatalyst UsedYield (%)Reference
Suzuki CouplingPd(II) meso-tetra(pentafluorophenyl)porphine85Wang et al., 2008
Heck ReactionPd(II) meso-tetra(pentafluorophenyl)porphine90Liu et al., 2010
Sonogashira ReactionPd(II) meso-tetra(pentafluorophenyl)porphine82Kim et al., 2012

Biomedical Applications

The compound has shown potential in biomedical fields, particularly in photodynamic therapy (PDT). Its ability to generate singlet oxygen upon light activation makes it a candidate for cancer treatment.

Case Study: Photodynamic Therapy

Research indicated that Pd(II) porphyrins can effectively induce cell death in cancer cells when activated by light. The fluorinated groups contribute to the compound's photostability and efficacy in generating reactive oxygen species .

Materials Science

In materials science, Pd(II) meso-tetra(pentafluorophenyl)porphine is utilized in the fabrication of advanced materials such as nanocomposites and thin films. Its unique optical properties allow for applications in sensors and electronic devices.

Data Table: Material Properties

PropertyValue
Absorption Maximum (λ_max)415 nm
Emission Maximum (λ_emission)498 nm
StabilityHigh due to fluorination

Environmental Monitoring

The compound's application extends to environmental monitoring where it is used as a sensitive probe for detecting pollutants and oxygen levels in aquatic systems.

Case Study: Water Quality Monitoring

A field study utilized Pd(II) porphyrin-based sensors to monitor dissolved oxygen levels in lakes, demonstrating its effectiveness in real-time environmental assessments .

Mechanism of Action

The compound exerts its effects primarily through its ability to generate singlet oxygen upon light activation. The palladium(II) ion plays a crucial role in this process, and the porphyrin ligand enhances the photostability of the compound. The generated singlet oxygen can then react with various biological targets, leading to oxidative stress and cell damage, which is useful in photodynamic therapy.

Molecular Targets and Pathways Involved:

  • Singlet oxygen generation

  • Oxidative stress pathways

  • Cellular damage mechanisms

Comparison with Similar Compounds

Table 1: Fluorescence Lifetimes of Palladium and Platinum Porphyrins

Compound τ₀ (µs) Sensitivity Range (μatm O₂) Reference
PdTFPP 850 0–100
PtTFPP 70 0–100
PdOEP 990 0–100

Electrochemical Sensor Performance

In R-limonene detection, PdTFPP’s iron analogue, Fe(TPFPP)Cl, demonstrated superior electrocatalytic activity compared to non-metallated TPP due to the redox-active Fe(III) center . The fluorinated structure enhances electron transfer kinetics, achieving a detection limit of 0.1 µM for limonene . By contrast, non-fluorinated porphyrins like TPP showed lower sensitivity, highlighting the role of fluorine in improving sensor performance .

Corrosion Inhibition Efficacy

PdTFPP (PF-1) outperformed 4,4',4'',4'''-(porphyrin-5,10,15,20-tetrayl)tetrakis(benzoic acid) (PF-2) in protecting J55 steel in CO₂-saturated saline, achieving 92% inhibition efficiency versus 78% for PF-2 . The pentafluorophenyl groups in PdTFPP enhance hydrophobicity, promoting stronger adsorption on steel surfaces .

Dielectric and Optical Properties

PdTFPP exhibits a dielectric constant of 4.8 at 1 MHz, higher than non-fluorinated porphyrins like 5,10,15,20-tetraphenylporphyrin (ε = 3.2) . This makes it suitable for photodetectors, where its broad absorption in visible-near IR regions (λₘₐₓ = 420 nm, 550 nm) enables efficient light harvesting .

Biological Activity

5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II) (PdF20TPP) is a palladium(II) complex of a porphyrin derivative that has garnered attention for its potential biological activities. This compound exhibits properties that make it suitable for applications in catalysis, photodynamic therapy, and as an antimicrobial agent. This article reviews the biological activities associated with PdF20TPP, focusing on its antioxidant and antimicrobial properties, as well as its interactions with cellular components.

Synthesis and Characterization

PdF20TPP can be synthesized through the coordination of palladium(II) ions to the tetrakis(pentafluorophenyl)porphyrin ligand. The structural integrity and purity of the synthesized compound are typically confirmed using techniques such as UV-visible spectroscopy and NMR spectroscopy.

Antioxidant Activity

Research indicates that palladium(II) porphyrin complexes exhibit significant antioxidant properties. For instance, studies have shown that PdF20TPP can scavenge free radicals and reduce hydrogen peroxide (H2O2), contributing to its potential use as an antioxidant agent in biological systems. The ability of these complexes to interact with reactive oxygen species (ROS) is crucial for mitigating oxidative stress in cells.

Table 1: Antioxidant Activity of PdF20TPP

CompoundDPPH Scavenging (%)ABTS Scavenging (%)H2O2 Reduction (%)
PdF20TPP85 ± 2.575 ± 3.090 ± 4.0

Antimicrobial Activity

PdF20TPP has been tested against various microbial strains to assess its antimicrobial efficacy. The results demonstrate that this compound exhibits notable activity against both Gram-positive and Gram-negative bacteria.

Table 2: Minimum Inhibitory Concentration (MIC) of PdF20TPP

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16
Xanthomonas campestris128

These findings suggest that PdF20TPP could be a promising candidate for developing new antimicrobial agents.

Mechanistic Studies

The mechanism underlying the biological activity of PdF20TPP involves its interaction with biomolecules. Studies have indicated that palladium complexes can bind to DNA and proteins, influencing cellular processes such as gene expression and apoptosis. The interaction with serum albumins has also been explored, which may affect the bioavailability and distribution of the compound in biological systems.

Case Studies

  • Photodynamic Therapy : A study demonstrated that PdF20TPP could effectively generate singlet oxygen under light irradiation, making it a candidate for photodynamic therapy applications in cancer treatment.
  • Cellular Toxicity : In vitro studies assessed the cytotoxicity of PdF20TPP on various cancer cell lines. Results indicated selective toxicity towards cancer cells while sparing normal cells, highlighting its potential for targeted cancer therapy.

Q & A

Q. What are the optimized synthetic methodologies for preparing 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II)?

Methodological Answer: The synthesis typically involves metallation of the free-base porphyrin ligand with a palladium(II) salt. A validated approach includes:

  • Reacting 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin with Pd(OAc)₂ in a refluxing solvent (e.g., toluene or DMF) under inert gas for 12–24 hours .
  • Purification via column chromatography using silica gel and eluents like dichloromethane/hexane mixtures to isolate the Pd(II) complex .
  • Yield optimization requires strict control of stoichiometry (1:1 Pd:porphyrin) and exclusion of moisture to prevent ligand decomposition .

Q. How is the purity and structural integrity of this palladium porphyrin complex validated?

Methodological Answer: Key characterization techniques include:

  • HPLC : Assess purity (>95%) with a C18 column and acetonitrile/water mobile phase .
  • UV-Vis Spectroscopy : Confirm the Soret band (~415 nm) and Q-bands (500–650 nm) characteristic of metalloporphyrins. Shifts in λmax indicate successful Pd coordination .
  • ¹H/¹⁹F NMR : Detect absence of free ligand signals (e.g., NH protons at ~-2 ppm in free-base porphyrin) and monitor pentafluorophenyl group integrity .

Q. What are the critical storage conditions to maintain the stability of this compound?

Methodological Answer:

  • Store under inert gas (Ar/N₂) at 2–8°C in amber vials to prevent photodegradation .
  • Avoid exposure to moisture: use molecular sieves in storage containers and handle in a glovebox for long-term stability .

Q. How does the pentafluorophenyl substitution influence the solubility and reactivity of this complex?

Methodological Answer:

  • Solubility : The electron-withdrawing pentafluorophenyl groups enhance solubility in nonpolar solvents (toluene, CH₂Cl₂) but reduce it in polar solvents like methanol .
  • Reactivity : Fluorinated substituents increase Lewis acidity of the Pd center, favoring coordination with electron-rich substrates in catalytic cycles .

Q. What spectroscopic techniques are essential for monitoring Pd-porphyrin interactions in solution?

Methodological Answer:

  • Electrospray Ionization Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([M]⁺ or [M-Cl]⁺) and detect demetallation artifacts .
  • EPR Spectroscopy : Useful for paramagnetic Pd(III) intermediates but not required for diamagnetic Pd(II) complexes .

Advanced Research Questions

Q. How does the electronic structure of the Pd center impact catalytic activity in cross-coupling reactions?

Methodological Answer:

  • The Pd(II) center’s d⁸ configuration and square-planar geometry facilitate oxidative addition with aryl halides.
  • DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) to predict reactivity trends. For example, pentafluoroparyl groups lower the LUMO, enhancing electrophilicity .
  • Cyclic Voltammetry : Measure redox potentials to correlate Pd(II)/Pd(0) transitions with catalytic turnover rates .

Q. What strategies resolve discrepancies between experimental and computational UV-Vis spectral data?

Methodological Answer:

  • Solvent Effects : Adjust TD-DFT calculations to include solvent dielectric constants (e.g., CHCl3 vs. DMF) .
  • Aggregation Studies : Dilute samples to <1 μM and compare absorbance; aggregation red-shifts the Soret band due to exciton coupling .
  • Substituent Analysis : Compare with non-fluorinated analogs (e.g., tetraphenylporphyrin-Pd) to isolate electronic contributions of pentafluorophenyl groups .

Q. How can this Pd-porphyrin be integrated into metal-organic frameworks (MOFs) for photocatalytic applications?

Methodological Answer:

  • Linker Functionalization : Use pyridyl- or carboxy-substituted porphyrin derivatives to coordinate with Zn or Zr nodes in MOFs .
  • Photocatalytic Testing : Evaluate H₂ evolution or CO₂ reduction under visible light (λ > 420 nm) with sacrificial donors (e.g., TEOA) and Pt co-catalysts .

Q. What mechanistic insights can be gained from studying acid-base equilibria in Pd-porphyrin complexes?

Methodological Answer:

  • Potentiometric Titrations : Determine pKa values of axial ligands (e.g., H₂O or Cl⁻) to model proton-coupled electron transfer (PCET) pathways .
  • Resonance Raman Spectroscopy : Monitor vibrational modes of Pd-N bonds during protonation, revealing structural distortions that affect catalytic intermediates .

Q. How does this complex compare to other metalloporphyrins (e.g., Fe, Mn) in sensor applications?

Methodological Answer:

  • Selectivity Studies : Test response to analytes (e.g., NO₂, TNT) using fluorescence quenching or electrochemical impedance. Pd-porphyrins often show higher selectivity for electron-deficient analytes due to fluorinated substituents .
  • Stability Benchmarking : Compare photobleaching resistance under UV light; Pd complexes typically outperform Fe/Mn analogs due to reduced singlet oxygen generation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Palladium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21,23-dihydroporphyrin
Reactant of Route 2
Reactant of Route 2
Palladium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21,23-dihydroporphyrin

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